1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene
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Overview
Description
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxybenzene followed by the alkylation with bromoethane. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, facilitated by the electron-donating methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under controlled temperatures to introduce additional substituents on the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The reactions can yield a variety of products, including substituted benzene derivatives, azides, thiols, and alcohols, depending on the specific reaction pathway and conditions.
Scientific Research Applications
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluoro and methoxy groups influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)-3-fluorobenzene: Lacks the methoxy group, resulting in different electronic properties and reactivity.
1-(2-Bromoethyl)-2-methoxybenzene: Lacks the fluoro group, affecting its reactivity in electrophilic aromatic substitution reactions.
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene: The position of the fluoro group changes, influencing the compound’s overall reactivity and properties.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-7(5-6-10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZWMVUDXGIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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